SAMS Peptide

Beschreibung

Eigenschaften

IUPAC Name |

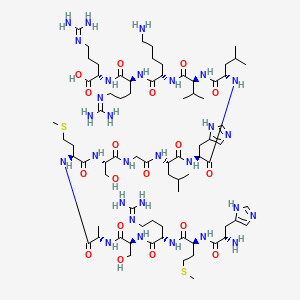

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAHUEAICBOBTC-CSVPVIMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H131N29O18S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1779.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SAMS Peptide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of SAMS peptide, a crucial tool for researchers and drug development professionals studying the AMP-activated protein kinase (AMPK) signaling pathway. This document outlines the core characteristics of this compound, its function as a specific AMPK substrate, and detailed methodologies for its use in experimental settings.

Introduction to this compound

This compound is a synthetic peptide renowned for its high specificity as a substrate for AMP-activated protein kinase (AMPK)[1][2][3][4]. Its sequence, HMRSAMSGLHLVKRR , is derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK[5][6][7]. A key modification in the this compound sequence—the replacement of a serine residue that is a target for protein kinase A (PKA) with an alanine—significantly enhances its specificity for AMPK, making it a superior tool for accurately assaying AMPK activity[5][7]. Due to its rapid phosphorylation by AMPK, this compound provides a convenient and sensitive method for measuring the kinase's activity[1][3][4].

Core Function and Mechanism of Action

The primary function of this compound is to act as a specific substrate in kinase assays to quantify the activity of AMPK. AMPK is a central regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets, including the this compound in an in vitro setting. The transfer of a phosphate (B84403) group from ATP to the serine residue within the this compound sequence is the reaction measured in these assays.

Signaling Pathway

The phosphorylation of this compound is a direct enzymatic reaction catalyzed by AMPK. This reaction is a terminal event in an assay and serves as a proxy for the upstream activation of the AMPK signaling cascade.

Quantitative Data

The interaction between this compound and AMPK has been characterized by several kinetic parameters. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Enzyme Source | Method | Reference |

| Vmax | 1.47 nmol min⁻¹ mg⁻¹ | Purified wild-type myc-tagged AMPK from HEK cells | Radiometric Assay | [2] |

| Km | 15.68 µM | Recombinant AMPK α1β1γ1 complex | ELISA-based Assay | [5] |

| Km | 26.67 µM | Recombinant AMPK α1β1γ1 complex | Radiometric Assay | [3] |

Experimental Protocols

The following are detailed methodologies for two common types of AMPK activity assays utilizing this compound.

Radiometric Kinase Assay

This protocol measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the this compound.

Materials:

-

Active AMPK enzyme

-

This compound

-

Kinase Assay Buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM dithiothreitol, 0.01% Brij-35, 300 µM AMP)

-

[γ-³²P]ATP

-

75 mM Magnesium Chloride

-

500 µM unlabeled ATP

-

P81 phosphocellulose paper

-

0.75% or 1% Phosphoric acid

-

Acetone

-

Scintillation counter and scintillation cocktail

Procedure:

-

Prepare the [³²P]ATP mixture: Dilute the [γ-³²P]ATP stock with a solution of 75 mM magnesium chloride and 500 µM unlabeled ATP.

-

Set up the reaction: In a microcentrifuge tube, combine the AMPK reaction buffer, this compound (to a final concentration of ~20 µM), and the active AMPK enzyme (10-100 mU/assay).

-

Initiate the reaction: Add the [³²P]ATP mixture to the reaction tube.

-

Incubate: Incubate the reaction mixture at 30°C for 10-15 minutes in a shaking incubator.

-

Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash: Wash the P81 paper squares three times with 0.75% or 1% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a single wash with acetone.

-

Quantify: Transfer the dried paper square to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

ELISA-Based Kinase Assay

This protocol quantifies the amount of phosphorylated this compound using an antibody that specifically recognizes the phosphorylated form.

Materials:

-

Active AMPK enzyme

-

This compound

-

Kinase Reaction Buffer

-

ATP

-

EDTA (to stop the reaction)

-

Microplate with amino-immobilizing surface

-

Anti-phospho-SAMS peptide antibody

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Perform the kinase reaction: In a PCR tube, incubate the active AMPK enzyme with this compound and ATP in the kinase reaction buffer.

-

Stop the reaction: Add EDTA to the reaction mixture to chelate Mg²⁺ and stop the kinase activity.

-

Immobilize the peptide: Transfer the reaction mixture to the wells of an amino-immobilizing microplate and incubate to allow covalent conjugation of the this compound.

-

Wash: Wash the wells to remove unbound components.

-

Primary antibody incubation: Add the anti-phospho-SAMS peptide antibody to the wells and incubate.

-

Wash: Wash the wells to remove unbound primary antibody.

-

Secondary antibody incubation: Add the enzyme-conjugated secondary antibody and incubate.

-

Wash: Wash the wells to remove unbound secondary antibody.

-

Develop signal: Add the enzyme substrate and incubate until a color change is observed.

-

Stop signal development: Add a stop solution.

-

Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.

Conclusion

This compound is an indispensable tool for the accurate and sensitive measurement of AMPK activity. Its high specificity and well-characterized kinetic parameters make it a reliable substrate for both radiometric and ELISA-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate the this compound into their experimental workflows for studying the critical role of AMPK in health and disease.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. AMPK activity assay [bio-protocol.org]

- 7. merckmillipore.com [merckmillipore.com]

SAMS Peptide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the SAMS (Substrate for AMP-activated protein kinase, Synthetic) peptide, a crucial tool for studying the activity of AMP-activated protein kinase (AMPK). This document details its sequence and structure, its role as a specific substrate for AMPK, quantitative kinetic data, and detailed experimental protocols for its use in kinase assays.

SAMS Peptide: Sequence and Physicochemical Properties

The this compound is a synthetic peptide designed to be a highly specific and efficient substrate for AMP-activated protein kinase (AMPK)[1][2][3][4]. It is based on the amino acid sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase (ACC), a key downstream target of AMPK[5][6]. To enhance its specificity for AMPK, the serine residue at position 77 of the native ACC sequence, a target for protein kinase A (PKA), has been replaced with an alanine (B10760859) in the this compound[5][6]. Additionally, two arginine residues are typically added to the C-terminus to facilitate the peptide's binding to phosphocellulose paper, a common method for separating phosphorylated and unphosphorylated peptides in radiometric assays[5].

Table 1: this compound Sequence and Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence (Single Letter Code) | HMRSAMSGLHLVKRR | [1][5][7][8] |

| Amino Acid Sequence (Three Letter Code) | H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH | [1][7] |

| Molecular Weight | Approximately 1779.15 - 1780.0 Da | [1][4][5][7][9] |

| Purity | Typically >80% or >95% depending on the supplier | [5][9] |

| Solubility | Soluble in water and physiological buffers | [1][4][7][9] |

Mechanism of Action and Role in AMPK Signaling

The this compound serves as a substrate for the kinase activity of AMPK. AMPK is a central regulator of cellular energy homeostasis, activated in response to an increase in the cellular AMP:ATP ratio[10]. Once activated, AMPK phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP[11][12].

One of the primary downstream targets of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis[11][13][14]. AMPK phosphorylates ACC at Ser79 (in ACC1) and Ser212 (in ACC2), leading to its inactivation[11][14]. This inhibition of ACC activity reduces the production of malonyl-CoA, thereby decreasing fatty acid synthesis and promoting fatty acid oxidation[11]. The this compound mimics this natural substrate, allowing for a specific and sensitive measurement of AMPK activity in vitro[4][6].

Below is a diagram illustrating the central role of AMPK in cellular metabolism and its interaction with ACC.

Quantitative Data

The this compound is a well-characterized substrate for AMPK, and its kinetic parameters have been determined in several studies. These values are essential for designing robust and quantitative kinase assays.

Table 2: Kinetic Parameters for this compound and ATP in AMPK Assays

| Parameter | Value | Enzyme Source | Method | Reference |

| Km for this compound | 15.68 µM | Recombinant AMPK α1β1γ1 | ELISA-based | [15] |

| Km for this compound | 26.67 µM | Recombinant AMPK α1β1γ1 | Radiometric | [15] |

| Km for ATP | 25.27 µM | Recombinant AMPK α1β1γ1 | ELISA-based | [15] |

| Km for ATP | 26.04 µM | Recombinant AMPK α1β1γ1 | Radiometric | [15] |

| Vmax for this compound | 2.5 times higher than for acetyl-CoA carboxylase | - | - | [7] |

Experimental Protocols

The this compound is widely used in various assay formats to measure AMPK activity. The two most common methods are the radiometric assay, which measures the incorporation of radiolabeled phosphate, and the ELISA-based assay, which uses an antibody to detect the phosphorylated peptide.

Radiometric AMPK Activity Assay

This protocol is a classic and highly sensitive method for determining AMPK activity.

Workflow for Radiometric AMPK Assay

Detailed Methodology:

-

Materials:

-

Active AMPK enzyme

-

This compound substrate (HMRSAMSGLHLVKRR)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]

-

10 mM ATP stock solution

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the this compound substrate[16].

-

Prepare inhibitor/vehicle: Serially dilute the test compound (inhibitor or activator) in the appropriate solvent (e.g., DMSO) and then into the Kinase Assay Buffer to the desired final concentrations. Include a vehicle-only control[16].

-

Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix with the diluted compound or vehicle. Start the reaction by adding the [γ-³³P]-ATP or [γ-³²P]-ATP cocktail (a mix of unlabeled ATP and radiolabeled ATP). The final reaction volume is typically 25 µL[5][16].

-

Incubate: Incubate the reaction mixture at 30°C or 37°C for 10-30 minutes. The incubation time should be within the linear range of the kinase reaction[5][16][17].

-

Stop the reaction: Terminate the reaction by spotting a portion (e.g., 15-20 µL) of the reaction mixture onto a P81 phosphocellulose paper strip[5][16][17].

-

Wash: Wash the P81 paper strips multiple times (e.g., three times for 5-10 minutes each) in a bath of 1% or 0.75% phosphoric acid to remove unincorporated radiolabeled ATP[5][16][17]. A final wash in acetone (B3395972) can be performed[5][17].

-

Quantify: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter[5][17].

-

ELISA-Based AMPK Activity Assay

This method offers a non-radioactive alternative for measuring AMPK activity and is amenable to high-throughput screening.

Workflow for ELISA-Based AMPK Assay

Detailed Methodology:

-

Materials:

-

Active AMPK enzyme

-

This compound substrate

-

Kinase Assay Buffer

-

ATP

-

A method to terminate the reaction and deplete ATP (e.g., ADP-Glo™ Reagent)[16]

-

White multi-well plates (for luminescence) or clear plates (for absorbance)

-

An antibody that specifically recognizes the phosphorylated this compound (e.g., anti-phospho-Acetyl-CoA carboxylase (Ser79) antibody)[18]

-

A horseradish peroxidase (HRP)-conjugated secondary antibody

-

HRP substrate (e.g., luminol-based for chemiluminescence or TMB for colorimetric detection)

-

Plate reader (luminometer or spectrophotometer)

-

-

Procedure:

-

Set up the kinase reaction: In a multi-well plate, add the Kinase Assay Buffer, this compound substrate, and the desired concentrations of the test compound (and a vehicle control)[16][18].

-

Initiate the reaction: Add the active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 µL[16].

-

Incubate: Incubate the plate at 30°C for 30-60 minutes[16].

-

Terminate the kinase reaction and deplete ATP: Add a reagent to stop the kinase reaction and remove any remaining ATP. For example, add an equal volume of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes[16].

-

Bind peptide to the plate: The phosphorylated this compound is then captured on the surface of the microplate well. The specific method for this will depend on the assay kit or protocol being used[18].

-

Antibody incubations:

-

Add a primary antibody that specifically binds to the phosphorylated this compound and incubate[18].

-

Wash the plate to remove unbound primary antibody.

-

Add an HRP-conjugated secondary antibody that binds to the primary antibody and incubate.

-

Wash the plate to remove unbound secondary antibody.

-

-

Signal detection: Add the HRP substrate to the wells. After a short incubation, measure the resulting signal (luminescence or absorbance) using a plate reader. The signal intensity is proportional to the amount of phosphorylated this compound, and therefore to the AMPK activity[18].

-

Conclusion

The this compound is an invaluable tool for researchers studying AMPK activity. Its high specificity and well-characterized kinetic properties make it suitable for a variety of in vitro kinase assays. The detailed protocols provided in this guide offer a starting point for the reliable and reproducible measurement of AMPK activity, which is crucial for understanding the role of this key metabolic regulator in health and disease, as well as for the development of novel therapeutic agents targeting the AMPK signaling pathway.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. gencefebio.com [gencefebio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (CAS 125911-68-4): R&D Systems [rndsystems.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. caymanchem.com [caymanchem.com]

- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 8. This compound [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]

- 9. This compound, AMP-activated protein kinase substrate (CAS 125911-68-4) | Abcam [abcam.com]

- 10. bosterbio.com [bosterbio.com]

- 11. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis | eLife [elifesciences.org]

- 15. biorxiv.org [biorxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. diacomp.org [diacomp.org]

- 18. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

SAMS Peptide as a Substrate for AMP-Activated Protein Kinase (AMPK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric protein, consisting of a catalytic α subunit and regulatory β and γ subunits, that is activated in response to cellular stresses that deplete ATP, such as nutrient starvation and hypoxia.[1][2][3] Once activated, AMPK orchestrates a significant metabolic switch, stimulating catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes.[1][4] This central role in metabolic regulation has implicated AMPK dysregulation in a variety of diseases, including metabolic syndrome, type 2 diabetes, and cancer, making it a key target for therapeutic development.[1]

Accurate measurement of AMPK activity is fundamental for both basic research into metabolic regulation and the discovery of novel therapeutic modulators. The SAMS peptide, a synthetic substrate derived from acetyl-CoA carboxylase (ACC), has been established as a highly specific and sensitive tool for the in vitro quantification of AMPK kinase activity. This guide provides an in-depth overview of the this compound, its kinetic properties as an AMPK substrate, detailed experimental protocols for its use, and its application in research and drug discovery.

The this compound

The this compound is a synthetic 15-amino-acid sequence designed based on the phosphorylation site of acetyl-CoA carboxylase (ACC) by AMPK.[5]

-

Origin : The sequence is derived from the region surrounding Serine-79 of rat acetyl-CoA carboxylase, a primary physiological substrate of AMPK.[5] The native sequence was slightly modified to enhance its specificity and utility in kinase assays. Specifically, a serine residue corresponding to a potential protein kinase A phosphorylation site was replaced with an alanine, and two arginine residues were added to the C-terminus to facilitate binding to phosphocellulose paper used in radiometric assays.[5]

This peptide is rapidly and specifically phosphorylated by AMPK, making it an ideal substrate for in vitro kinase assays.

AMPK Activation and Signaling

AMPK acts as a cellular energy sensor, primarily activated by an increase in the cellular AMP:ATP or ADP:ATP ratios.[2][8] This activation is a multi-step process:

-

Allosteric Activation : The binding of AMP or ADP to the regulatory γ subunit induces a conformational change that allosterically activates the kinase.[2][3][6]

-

Phosphorylation : This conformational change also makes AMPK a better substrate for upstream kinases. The primary activating phosphorylation occurs on Threonine-172 (Thr172) within the activation loop of the catalytic α subunit.[4]

-

Upstream Kinases : The main kinases responsible for phosphorylating Thr172 are the tumor suppressor LKB1 and the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2, also known as CaMKKβ).[2][9][10]

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching off ATP-consuming anabolic pathways and switching on ATP-producing catabolic pathways.[4][11]

References

- 1. benchchem.com [benchchem.com]

- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. biorxiv.org [biorxiv.org]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

The Core Mechanism of SAMS Peptide Phosphorylation by AMP-Activated Protein Kinase (AMPK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is activated during periods of low cellular energy, such as nutrient deprivation or increased energetic demand, and works to restore energy homeostasis by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.[1] A key tool in the study of AMPK activity is the SAMS peptide, a synthetic substrate that is specifically and rapidly phosphorylated by AMPK.[3] This technical guide provides an in-depth overview of the mechanism of this compound phosphorylation by AMPK, including quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

The this compound is derived from the sequence surrounding Serine 79 of rat acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a natural substrate of AMPK.[4] The sequence of the this compound is HMRSAMSGLHLVKRR-NH2.[5] The serine at position 5 of the synthetic peptide corresponds to the phosphorylation site.[4] The specificity of the this compound for AMPK makes it an invaluable tool for in vitro kinase assays, enabling the screening of AMPK activators and inhibitors and the detailed study of AMPK kinetics and regulation.[3]

The Mechanism of AMPK Activation and Substrate Phosphorylation

The activation of AMPK is a multi-step process involving both allosteric regulation and covalent modification.[6][7] Understanding this activation cascade is fundamental to comprehending the subsequent phosphorylation of the this compound.

Allosteric Activation by Adenine Nucleotides

AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] The γ subunit contains binding sites for AMP, ADP, and ATP.[2] During times of energy stress, the cellular ratio of AMP/ATP and ADP/ATP increases.[1][7] The binding of AMP or ADP to the γ subunit induces a conformational change in the AMPK complex.[7] This change has two major consequences:

-

Promotion of Phosphorylation: It makes the catalytic α subunit a better substrate for upstream kinases.[2]

-

Inhibition of Dephosphorylation: It protects the activated AMPK complex from being dephosphorylated by protein phosphatases.[6]

Covalent Activation by Upstream Kinases

Full activation of AMPK requires the phosphorylation of a specific threonine residue (Thr172) within the activation loop of the catalytic α subunit.[1][2] This phosphorylation is carried out by upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[7][8] LKB1 is considered the primary AMPK kinase in most cell types, responding to increases in the AMP/ATP ratio.[8] CaMKKβ, on the other hand, activates AMPK in response to increases in intracellular calcium levels.[8]

Once activated, AMPK phosphorylates a variety of downstream targets, including the this compound, at serine or threonine residues within a specific consensus sequence.

Quantitative Data on this compound Phosphorylation

The phosphorylation of the this compound by AMPK has been quantitatively characterized, providing key kinetic parameters for in vitro assays.

| Parameter | Value | Conditions | Reference |

| Vmax | 1.47 nmol min⁻¹ mg⁻¹ | Purified wild-type myc-tagged AMPK from HEK cell lysates. | [9] |

| Km (this compound) | 15.68 µM | Recombinant AMPK α1β1γ1 complex. | [10] |

| Km (this compound) | 26.67 µM | Recombinant AMPK α1β1γ1 complex, radioactive method. | [10] |

| Km (ATP) | 25.27 µM | Recombinant AMPK α1β1γ1 complex. | [10] |

| Km (ATP) | 26.04 µM | Recombinant AMPK α1β1γ1 complex, radioactive method. | [10] |

Signaling Pathway and Experimental Workflow Diagrams

AMPK Activation and this compound Phosphorylation Pathway

References

- 1. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPK [collab.its.virginia.edu]

- 3. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]

- 6. portlandpress.com [portlandpress.com]

- 7. AMPK Activation → Term [lifestyle.sustainability-directory.com]

- 8. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

The SAMS Peptide: A Technical Guide to its Discovery, History, and Application in AMPK Research

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of the SAMS peptide is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at this critical tool for studying AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

The this compound, a synthetic substrate for AMPK, has revolutionized the study of this key enzyme. This guide offers a thorough examination of its development, properties, and use in various experimental contexts. It is designed to be an essential resource for those investigating cellular metabolism, metabolic disorders such as diabetes and obesity, and cancer.

Discovery and History

The this compound was developed as a more convenient and specific substrate for AMPK assays than its native protein substrate, acetyl-CoA carboxylase (ACC). Before its creation, researchers relied on the time-consuming process of purifying ACC for use in kinase assays. The development of the this compound by Steve Davies and his colleagues was a significant methodological advancement in the field.

The peptide's sequence, HMRSAMSGLHLVKRR , is derived from the 13-residue sequence surrounding the primary phosphorylation site (Ser79) of rat acetyl-CoA carboxylase, the site specifically targeted by AMPK.[1] A key modification in the this compound is the substitution of the serine at position 77 (relative to the native ACC sequence) with an alanine.[1] This was done to remove a potential phosphorylation site for cyclic-AMP-dependent protein kinase, thereby increasing the specificity of the peptide for AMPK.[1] Additionally, two arginine residues were added to the C-terminus to enhance the peptide's binding to phosphocellulose paper, a crucial component of the radiometric assay.[1]

Physicochemical and Kinetic Properties

The this compound is a synthetic peptide with a molecular weight of 1779.15 g/mol . Its sequence is HMRSAMSGLHLVKRR.

Quantitative Data Summary

The use of the this compound provides a sensitive and convenient method for assaying AMPK activity. While the Michaelis-Menten constant (Km) for the this compound is higher than that for the full-length acetyl-CoA carboxylase, its maximal velocity (Vmax) of phosphorylation is approximately 2.5 times greater, making it an excellent substrate for in vitro kinase assays.[2]

| Parameter | Value | Reference(s) |

| Sequence | HMRSAMSGLHLVKRR | |

| Molecular Weight | 1779.15 Da | |

| Km for AMPK | 15.68 µM - 27 µM | [3][4][5][6] |

| Vmax | ~2.5x that of acetyl-CoA carboxylase | [2] |

Experimental Protocols

The this compound is amenable to various kinase assay formats, including traditional radiometric methods and more modern non-radioactive, luminescence-based approaches.

Radiometric Kinase Assay using [γ-³²P]ATP

This protocol is a standard method for measuring AMPK activity.

Materials:

-

Active AMPK enzyme

-

This compound

-

[γ-³²P]ATP

-

AMPK Reaction Buffer (e.g., 20mM HEPES-NaOH, pH 7.0, 0.4mM dithiothreitol, 0.01% Brij-35, 300µM AMP)[1]

-

75mM Magnesium Chloride

-

500µM unlabeled ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation cocktail and counter

Procedure:

-

Prepare a master mix containing the AMPK reaction buffer, active AMPK enzyme, and the this compound.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. A typical final concentration for the this compound in the assay is ~20µM.[1]

-

Incubate the reaction mixture at 30°C for a set period, for instance, 15 minutes.[1]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[1]

-

Wash the P81 paper strips multiple times in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]

-

Perform a final wash with acetone.[1]

-

Place the dried P81 paper in a scintillation vial with a scintillation cocktail.[1]

-

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.[1]

Non-Radioactive Luminescence-Based Kinase Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

Materials:

-

Active AMPK enzyme

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque multi-well plates

-

Luminometer

Procedure:

-

In a white multi-well plate, set up the kinase reaction by combining the Kinase Assay Buffer, this compound, and the active AMPK enzyme.[7] If testing inhibitors, they would be added at this stage.[7]

-

Initiate the reaction by adding ATP.[7]

-

Incubate the plate at 30°C for a defined period, for example, 30-60 minutes.[7]

-

Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[7]

-

Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.[7]

-

Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the AMPK activity.

Signaling Pathways and Experimental Workflows

The AMPK Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[8] Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases such as LKB1 and CaMKK2 phosphorylate the α subunit at Threonine 172, leading to AMPK activation.[7][8] Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switching off anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[7][8]

Caption: A simplified diagram of the AMPK signaling pathway.

Experimental Workflow for a Radiometric AMPK Assay

The following diagram illustrates a typical workflow for determining AMPK activity using the this compound and a radiometric assay.

Caption: Workflow for a radiometric AMPK assay using this compound.

This technical guide provides a solid foundation for understanding and utilizing the this compound in AMPK research. Its development marked a pivotal moment in the study of cellular metabolism, and it continues to be an invaluable tool for scientists and researchers worldwide.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the SAMS Peptide: Properties, Experimental Applications, and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SAMS peptide, a critical tool in cellular signaling research and a key component in the development of therapeutics targeting the AMP-activated protein kinase (AMPK) pathway. This document details the peptide's core properties, provides in-depth experimental protocols, and explores its application in drug discovery.

Core Properties of this compound

The this compound is a synthetic peptide widely recognized for its high specificity as a substrate for AMP-activated protein kinase (AMPK).[1][2][3] Its design is based on the amino acid sequence surrounding the phosphorylation site of acetyl-CoA carboxylase (ACC), a natural substrate of AMPK.[4]

Physicochemical Characteristics

A summary of the key quantitative data for the this compound is presented in Table 1. This information is essential for accurate experimental design and data interpretation.

| Property | Value | References |

| Molecular Weight | ~1779.2 g/mol | [1][2] |

| Amino Acid Sequence | HMRSAMSGLHLVKRR | [4] |

| Molecular Formula | C₇₄H₁₃₁N₂₉O₁₈S₂ | [2] |

| Purity | >95% (typically) | [1] |

| Solubility | Soluble in water |

The Role of this compound in the AMPK Signaling Pathway

The this compound serves as an invaluable tool for studying the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] AMPK is activated during periods of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch to conserve ATP. The this compound mimics a key phosphorylation target of AMPK, allowing for the direct measurement of its kinase activity.

Experimental Protocols: Radiometric Kinase Assay

The most common application of the this compound is in radiometric kinase assays to quantify AMPK activity. This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the this compound.

Materials and Reagents

-

This compound: Stock solution (e.g., 1 mg/mL in sterile water)

-

AMPK Enzyme: Purified, active AMPK

-

[γ-³²P]ATP: High specific activity

-

Kinase Assay Buffer: (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM AMP, 0.2 mM ATP)

-

P81 Phosphocellulose Paper

-

1% Phosphoric Acid

-

Scintillation Cocktail and Counter

Experimental Workflow

The following diagram illustrates the key steps in a typical radiometric AMPK kinase assay using the this compound.

Detailed Procedure

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the kinase assay buffer, this compound (to a final concentration of ~200 µM), and [γ-³²P]ATP.

-

Initiate the Reaction: Add the purified AMPK enzyme to the reaction mixture. The amount of enzyme should be optimized to ensure the reaction is in the linear range.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

Stop the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square. The paper will bind the phosphorylated peptide.

-

Washing: Wash the P81 paper squares multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Acetone Rinse: Perform a final rinse with acetone to aid in drying.

-

Scintillation Counting: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The measured counts per minute (CPM) are directly proportional to the AMPK activity.

This compound in Drug Discovery and Development

The role of AMPK in numerous physiological and pathological processes has made it a prime target for drug discovery, particularly for metabolic diseases such as type 2 diabetes and obesity, as well as cancer. The this compound is a cornerstone tool in the development of AMPK-modulating drugs.

High-Throughput Screening (HTS)

This compound-based assays are readily adaptable for high-throughput screening of large compound libraries to identify novel AMPK activators or inhibitors. The specificity and sensitivity of the this compound make it an ideal substrate for robust and reliable screening assays.[5]

Lead Optimization and Characterization

Once initial hits are identified from HTS, this compound assays are employed to:

-

Determine Potency: Quantify the IC₅₀ (for inhibitors) or EC₅₀ (for activators) of lead compounds.

-

Assess Selectivity: By comparing AMPK activity with the activity of other kinases, the selectivity of the compounds can be determined.

-

Elucidate Mechanism of Action: Kinetic studies using varying concentrations of this compound and ATP can help to understand how a compound modulates AMPK activity.

The logical relationship between the this compound and the drug discovery process is depicted below.

References

- 1. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SAMS Peptide in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The SAMS peptide has established itself as an indispensable tool in the field of metabolic research. As a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), it provides a reliable method for quantifying the activity of this central metabolic regulator. This guide offers an in-depth exploration of the this compound, its application in experimental settings, the signaling pathways it helps to elucidate, and the quantitative data that underpins its use.

Core Concepts: Understanding the this compound

The this compound is a synthetic peptide whose sequence is derived from rat acetyl-CoA carboxylase (ACC), specifically around the serine-79 residue, which is a key phosphorylation site for AMPK.[1] Its design has been optimized for specificity, making it a superior substrate for in vitro kinase assays compared to ACC itself.[2][3][4]

Specificity by Design: The native sequence of ACC contains another phosphorylation site at serine-77, which is a target for cyclic-AMP-dependent protein kinase (PKA). To eliminate this cross-reactivity, the this compound was engineered with a crucial substitution: the serine at the corresponding position was replaced with an alanine.[1][4] This modification renders the this compound a highly specific substrate for AMPK, as it is not phosphorylated by PKA or at least five other purified protein kinases.[4][5] Two arginine residues are also typically added to the C-terminus to enhance the peptide's binding to phosphocellulose paper, a common component in radiometric assays.[1]

Quantitative and Physical Data

The utility of the this compound is defined by its biochemical and physical properties. These characteristics are crucial for designing and interpreting experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Amino Acid Sequence | H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH | [2][3][6] |

| One-Letter Code | HMRSAMSGLHLVKRR | [2][7] |

| Molecular Weight | ~1779.15 g/mol | [2][3] |

| Molecular Formula | C₇₄H₁₃₁N₂₉O₁₈S₂ | [2][3][8] |

| CAS Number | 125911-68-4 | [2][3][4] |

| Solubility | Soluble in water (to 1 mg/ml) and dilute acid/physiological buffers. | [2][6][8] |

Table 2: Kinetic Parameters for AMPK with this compound

The kinetic constants of AMPK for the this compound and ATP have been determined through various studies, providing a baseline for assay development. While the Km for the this compound is higher than for the full-length ACC protein, its Vmax is significantly greater, making it a more sensitive substrate for measuring AMPK activity.[5][6]

| Parameter | Value | Isoform/Condition | Reference(s) |

| Km (this compound) | 15.68 µM | Recombinant α1β1γ1 | [9] |

| 26 - 37 µM | α1-complexes | [10] | |

| 80 - 121 µM | α2-complexes | [10] | |

| Km (ATP) | 25.27 µM | Recombinant α1β1γ1 | [9] |

| 26.04 µM | Recombinant AMPK | [9] | |

| Vmax | 2.5 times higher than for acetyl-CoA carboxylase | N/A | [5][6] |

The AMPK Signaling Pathway

AMPK acts as a cellular energy sensor, activated during times of metabolic stress that deplete ATP levels (e.g., low glucose, hypoxia, ischemia).[3][11] Once activated, AMPK orchestrates a metabolic switch from energy-consuming (anabolic) processes to energy-producing (catabolic) pathways to restore energy homeostasis. The this compound is a critical tool for studying the activation state of this pathway.

Upstream Activation:

-

Energy Status: An increased cellular AMP/ATP ratio is the canonical activator. AMP binds to the γ subunit, leading to a conformational change that promotes phosphorylation and activation.[11]

-

Upstream Kinases: Liver kinase B1 (LKB1) is the primary upstream kinase that phosphorylates and activates AMPK in response to energy stress.[11][12] Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ) can also activate AMPK in response to changes in intracellular calcium.[11][12]

Downstream Effects:

-

Inhibition of Anabolism: AMPK phosphorylates and inactivates key enzymes in anabolic pathways, such as acetyl-CoA carboxylase (ACC) to inhibit fatty acid synthesis and HMG-CoA reductase to reduce cholesterol synthesis.[12][13] It also inhibits protein synthesis by suppressing the mTORC1 pathway.[11][14]

-

Activation of Catabolism: AMPK promotes catabolic processes by stimulating fatty acid oxidation, glycolysis, and glucose uptake (e.g., via GLUT4 translocation).[12][13]

Experimental Protocols and Methodologies

The this compound is central to several robust methods for measuring AMPK activity, primarily in purified enzyme preparations or immunoprecipitated samples.

This is the traditional and highly sensitive "gold standard" method for quantifying kinase activity.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (³²P) from [γ-³²P]ATP to the this compound substrate by AMPK. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Detailed Methodology: [1][15][16]

-

Reaction Mixture Preparation: A master mix is prepared in a reaction buffer (e.g., 20-40 mM HEPES, pH 7.0-7.5) containing MgCl₂ (5-10 mM), AMP (e.g., 200-300 µM), DTT (0.4-1 mM), and the this compound (target final concentration ~20-200 µM).

-

Enzyme Preparation: The source of AMPK (e.g., purified recombinant enzyme, immunoprecipitated complex, or tissue extract) is prepared and diluted to the desired concentration.

-

Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP (often mixed with unlabeled ATP to achieve the desired specific activity and final concentration, e.g., 200-500 µM).

-

Incubation: The reaction is incubated at 30-37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction remains in the linear range.

-

Termination and Spotting: The reaction is stopped by spotting a portion of the mixture onto a phosphocellulose paper square (e.g., Whatman P81). The peptide, now potentially phosphorylated and positively charged, binds to the negatively charged paper.

-

Washing: The paper squares are washed multiple times in a phosphoric acid solution (e.g., 0.75-1%) to remove unincorporated [γ-³²P]ATP. A final wash with acetone (B3395972) is often performed to aid drying.

-

Quantification: The dried paper squares are placed in scintillation vials with a scintillation cocktail, and the incorporated radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

-

Analysis: Kinase activity is calculated by comparing the CPM of the enzyme-containing samples to control samples lacking the enzyme (background).

This method offers a safer and more accessible alternative to the radiometric assay.

Principle: This assay quantifies the phosphorylated this compound using a specific antibody.[9][17] The this compound is first immobilized on a microplate. After the kinase reaction, a primary antibody that specifically recognizes the phosphorylated serine on the this compound is added, followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.

-

Peptide Immobilization: Microplate wells with surfaces designed for amine conjugation are coated with the this compound.

-

Kinase Reaction: The kinase reaction mixture, containing the AMPK source, ATP, and necessary cofactors, is added to the wells. The reaction proceeds for a set time at a controlled temperature.

-

Termination and Washing: The reaction is stopped, often by adding EDTA to chelate Mg²⁺. The wells are washed to remove reaction components.

-

Antibody Incubation: A primary antibody specific for the phosphorylated this compound motif is added to the wells and incubated.

-

Secondary Antibody and Detection: After washing away the unbound primary antibody, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Signal Generation: After a final wash, a substrate for HRP (e.g., TMB) is added, generating a colorimetric signal that is read by a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.

This high-throughput-friendly method measures kinase activity by quantifying the amount of ATP consumed during the reaction.

Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. Commercially available kits (e.g., Kinase-Glo®) use a luciferase/luciferin (B1168401) system to generate a luminescent signal from the remaining ATP.

Detailed Methodology: [19]

-

Kinase Reaction: The AMPK reaction is set up in a microplate well with the enzyme, this compound, and a defined starting concentration of ATP.

-

Incubation: The reaction is incubated for a set time to allow for ATP consumption.

-

Luminescence Detection: A detection reagent containing luciferase, luciferin, and reagents to stop the kinase reaction is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, producing light.

-

Signal Measurement: The luminescent signal is measured with a luminometer. A lower signal indicates higher ATP consumption and thus higher AMPK activity.

Conclusion

The this compound is a cornerstone of metabolic research, providing a specific, sensitive, and convenient tool for the quantitative assessment of AMPK activity.[2][3] Its rational design has enabled the development of robust radiometric and non-radiometric assays that are fundamental to elucidating the complex roles of AMPK in health and disease. For researchers and drug development professionals, a thorough understanding of the principles and methodologies surrounding the this compound is essential for advancing the discovery of novel therapeutics targeting metabolic disorders such as type 2 diabetes, obesity, and cancer.[18][20]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. This compound [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing the enzyme kinetics, allosteric modulation and activation of α1- and α2-subunit-containing AMP-activated protein kinase (AMPK) heterotrimeric complexes by pharmacological and physiological activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AMPK activity assay [bio-protocol.org]

- 16. diacomp.org [diacomp.org]

- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 18. researchgate.net [researchgate.net]

- 19. AMPK activity [bio-protocol.org]

- 20. benchchem.com [benchchem.com]

SAMS Peptide: A Technical Guide to Studying Cellular Energy Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular energy homeostasis is fundamental to cell survival and function. The AMP-activated protein kinase (AMPK) signaling pathway plays a pivotal role as a central energy sensor, monitoring the cell's energy status and orchestrating metabolic responses to maintain energy balance.[1] A key tool in the study of this critical pathway is the SAMS peptide, a synthetic substrate that enables precise and sensitive measurement of AMPK activity. This technical guide provides an in-depth overview of the this compound, its application in studying cellular energy sensing, detailed experimental protocols, and quantitative data to support research and drug development efforts.

The this compound is a synthetic peptide derived from the sequence of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a natural substrate of AMPK.[2][3] The peptide encompasses the ACC phosphorylation site at Ser79, with a strategic substitution of the adjacent Ser77 to an alanine (B10760859) to eliminate phosphorylation by other kinases, thereby increasing its specificity for AMPK.[2][3] Its rapid phosphorylation by AMPK makes it a convenient and highly sensitive substrate for assaying AMPK activity.[4][5]

The AMPK Signaling Pathway and Cellular Energy Sensing

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] It is activated under conditions of cellular stress that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise.[1][8] The primary mechanism of activation involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes phosphorylation of the α subunit at threonine 172 by upstream kinases, most notably LKB1 and CaMKKβ.[8][9]

Once activated, AMPK initiates a cascade of events to restore cellular energy levels. It stimulates catabolic pathways that generate ATP, such as glycolysis and fatty acid oxidation, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and fatty acid synthesis.[6][8][10] This metabolic switch is achieved through the direct phosphorylation of numerous downstream targets, including enzymes and transcription factors.[10] The central role of AMPK in regulating metabolism has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[8]

Below is a diagram illustrating the core AMPK signaling pathway.

Caption: The AMPK signaling pathway is activated by metabolic stress, leading to the activation of catabolic pathways and inhibition of anabolic pathways.

Quantitative Data for this compound

The this compound's utility is underscored by its well-characterized kinetic parameters for AMPK. This data is crucial for designing robust assays and interpreting results.

| Parameter | Value | AMPK Isoform | Assay Condition | Reference |

| Sequence | HMRSAMSGLHLVKRR | N/A | N/A | [11] |

| Molecular Weight | 1779.15 Da | N/A | N/A | [11] |

| Km for this compound | 15.68 µM | α1β1γ1 | ELISA-based assay | [12] |

| Km for ATP | 25.27 µM | α1β1γ1 | ELISA-based assay | [12] |

| Vmax | 1.47 nmol/min/mg | Wild-type AMPK | Radioactive assay | [13] |

Experimental Protocols

The following sections provide detailed methodologies for assaying AMPK activity using the this compound. Both a traditional radioactive assay and a more common, non-radioactive ELISA-based method are described.

Radioactive Kinase Assay Protocol

This protocol is a classic method for quantifying kinase activity and relies on the incorporation of a radiolabeled phosphate (B84403) group onto the this compound.

Stock Solutions:

-

AMPK Reaction Buffer (1X): 20 mM HEPES-NaOH (pH 7.0), 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP.[1]

-

[γ-³²P]ATP Mixture: Dilute a stock of [γ-³²P]ATP with 75 mM magnesium chloride and 500 µM unlabeled ATP to a final activity of 1 µCi/µl.[1]

-

AMP-activated Protein Kinase (AMPK): Dilute to a working concentration of 1-10 mU/µl in AMPK Reaction Buffer.[1]

-

This compound Stock Solution (~80 µM): Dilute the this compound stock in AMPK Reaction Buffer.[1]

Assay Protocol:

-

In a microcentrifuge tube, combine the following in order:

-

Initiate the reaction by adding 10 µl of the [γ-³²P]ATP mixture.[1]

-

Incubate the reaction for 15 minutes at 30°C in a shaking incubator.[1]

-

Stop the reaction by spotting 35 µl of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.[1]

-

Wash the P81 paper squares three times with 0.75% phosphoric acid.[1]

-

Perform one final wash with acetone.[1]

-

Transfer the dried paper squares to scintillation vials, add 5 ml of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.[1]

-

Compare the counts per minute (CPM) of the enzyme-containing samples to a no-enzyme background control.[1]

Non-Radioactive ELISA-Based Kinase Assay Protocol

This method offers a safer and more high-throughput-friendly alternative to the radioactive assay. It relies on an antibody that specifically recognizes the phosphorylated this compound.

Materials:

-

AMPK Kinase Buffer (1X): 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 1 mM TCEP.[5]

-

This compound: Stock solution in water.[5]

-

ATP Solution: Stock solution in water.[3]

-

Activated AMPK: Purified and activated recombinant AMPK.[5]

-

Reaction Stop Solution: 50 mM EDTA.[10]

-

Nunc Immobilizer Amino Microplate: For covalent peptide conjugation.[5]

-

Anti-phospho-Acetyl-CoA Carboxylase (Ser79) Antibody: Recognizes the phosphorylated this compound.[5]

-

HRP-conjugated Secondary Antibody.

-

TMB Substrate.

-

Wash Buffer: PBS with 0.05% Tween-20.

-

Blocking Buffer: PBS with 1% BSA.

Assay Protocol:

-

Kinase Reaction:

-

In a PCR tube, prepare the kinase reaction mixture containing AMPK Kinase Buffer, this compound (e.g., 112 µM), and activated AMPK (e.g., 20 ng).[12]

-

Initiate the reaction by adding ATP (e.g., 500 µM). The final reaction volume is typically 20 µl.[12]

-

Incubate at room temperature for a set time (e.g., 40 minutes).[12]

-

Stop the reaction by adding an equal volume of Reaction Stop Solution (50 mM EDTA).[10]

-

-

ELISA Detection:

-

Add the stopped kinase reaction mixtures to the wells of a Nunc Immobilizer Amino microplate and incubate to allow for covalent binding of the this compound.[5]

-

Wash the wells three times with Wash Buffer.

-

Block the wells with Blocking Buffer for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add the anti-phospho-ACC (Ser79) primary antibody diluted in Blocking Buffer and incubate for 1 hour.

-

Wash the wells three times with Wash Buffer.

-

Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour.

-

Wash the wells five times with Wash Buffer.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the color development with a stop solution (e.g., 1 M H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader. The optical density is proportional to the amount of phosphorylated this compound.[5]

-

Experimental and Logical Workflows

The this compound is a versatile tool that can be integrated into various research workflows, from basic characterization of AMPK activity to high-throughput screening for novel modulators.

Experimental Workflow for AMPK Activity Assay

The following diagram outlines the general steps involved in performing an AMPK activity assay using the this compound.

Caption: A generalized workflow for measuring AMPK activity using the this compound, from reagent preparation to data analysis.

Logical Workflow for Screening AMPK Modulators

This diagram illustrates how the this compound assay can be used in a drug discovery context to identify and characterize compounds that modulate AMPK activity.

Caption: A logical workflow for utilizing the this compound assay in a drug discovery pipeline to identify and characterize AMPK modulators.

Conclusion

The this compound is an invaluable tool for researchers and drug development professionals investigating the critical role of AMPK in cellular energy sensing and metabolism. Its specificity and the availability of robust assay protocols, both radioactive and non-radioactive, enable the precise quantification of AMPK activity. This facilitates a deeper understanding of the AMPK signaling pathway and provides a reliable platform for the discovery and characterization of novel therapeutic agents targeting this key metabolic regulator. The data and protocols presented in this guide offer a solid foundation for the successful application of the this compound in a variety of research settings.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Probing the enzyme kinetics, allosteric modulation and activation of α1- and α2-subunit-containing AMP-activated protein kinase (AMPK) heterotrimeric complexes by pharmacological and physiological activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. affbiotech.cn [affbiotech.cn]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAS 125911-68-4 | Tocris Bioscience [tocris.com]

- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Principles of AMPK Activation Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism.[1][2] It is activated in response to a low cellular energy state, characterized by an increased AMP:ATP ratio.[3] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[1][4] Due to its pivotal role in metabolic homeostasis, AMPK has emerged as a key therapeutic target for a range of diseases, including metabolic syndrome, diabetes, and cancer.[5] Accurate and robust measurement of AMPK activation is therefore essential for both basic research and the development of novel therapeutics that modulate its activity.

This technical guide provides an in-depth overview of the core principles and methodologies for measuring AMPK activation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate assays for their specific research questions.

The AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6] Its activation is a multi-step process. The canonical pathway involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).[6][7] This phosphorylation is the key event that leads to a substantial increase in AMPK's kinase activity.[8] Activated AMPK then phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic switch.[7]

Below is a diagram illustrating the core AMPK signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The activation of AMPK in cardiomyocytes at the very early stage of hypoxia relies on an adenine nucleotide-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

SAMS Peptide Radioactive Kinase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a metabolic master switch.[1] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy balance.[2] The SAMS peptide, a synthetic peptide derived from the phosphorylation site of acetyl-CoA carboxylase (ACC), is a highly specific and efficient substrate for AMPK.[1][3] The sequence of the this compound is HMRSAMSGLHLVKRR.[2][3][4] This makes it an invaluable tool for studying AMPK activity.[3] The radioactive kinase assay using the this compound provides a sensitive and reliable method to quantify AMPK activity, which is instrumental in basic research and for screening potential therapeutic modulators of AMPK.[3][5]

This document provides detailed application notes and protocols for performing the this compound radioactive kinase assay.

Principle of the Assay

The this compound radioactive kinase assay is a radiometric method that measures the transfer of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the this compound, catalyzed by AMPK.[2][5][6] The most commonly used radiolabeled ATP is [γ-³²P]ATP or [γ-³³P]ATP, where the terminal phosphate is radioactive.[2][7]

The reaction is as follows:

AMPK + this compound + [γ-³²P]ATP → [³²P]Phospho-SAMS Peptide + ADP

The reaction is initiated by the addition of the radiolabeled ATP and is allowed to proceed for a defined period. Subsequently, the reaction is terminated, and the radiolabeled phospho-SAMS peptide is separated from the unreacted [γ-³²P]ATP. This separation is typically achieved by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the positively charged this compound.[1][2] Unincorporated [γ-³²P]ATP is then washed away. The amount of radioactivity incorporated into the this compound, which is directly proportional to the AMPK activity, is quantified using a scintillation counter or a phosphorimager.[1][2][5]

Applications

-

Determination of AMPK activity: Directly measure the enzymatic activity of purified or immunoprecipitated AMPK.

-

Enzyme kinetics: Determine kinetic parameters such as Km and Vmax for both the this compound and ATP.

-

Inhibitor screening: Screen compound libraries to identify potential inhibitors or activators of AMPK for drug discovery.

-

Signal transduction studies: Investigate the regulation of AMPK activity by upstream kinases and signaling molecules.

Quantitative Data Summary

The following table summarizes typical quantitative data and reaction conditions for the this compound radioactive kinase assay. These values may require optimization depending on the specific experimental setup, including the source and purity of the enzyme.

| Parameter | Typical Value/Range | Notes |

| This compound Concentration | 20 - 200 µM | The concentration should ideally be around the Km value for optimal sensitivity. The reported Km for this compound is approximately 15.68 µM to 26.67 µM in some studies.[8] |

| ATP Concentration | 100 - 500 µM | Should be close to the Km of AMPK for ATP to ensure the reaction is sensitive to inhibitors. The reported Km for ATP is around 25.27 µM to 26.04 µM.[8] |

| [γ-³²P]ATP or [γ-³³P]ATP | 1 - 10 µCi per reaction | The specific activity of the radiolabeled ATP will influence the signal strength. |

| AMPK Concentration | 10 - 100 mU per assay | The amount of enzyme should be adjusted to ensure the reaction is in the linear range with respect to time and enzyme concentration.[1] |

| AMP Concentration | 200 - 500 µM | AMP is an allosteric activator of AMPK and is often included in the reaction buffer to ensure maximal activity. |

| Incubation Temperature | 30 - 37 °C | 30°C is a commonly used temperature.[1][2] |

| Incubation Time | 10 - 30 minutes | The incubation time should be within the linear range of the kinase reaction to ensure accurate measurement of the initial velocity.[2][9] |

| Reaction Volume | 25 - 50 µL | The final reaction volume can be adjusted based on the experimental format (e.g., microfuge tubes or multi-well plates).[2] |

Experimental Protocols

Materials and Reagents

-

Active AMPK enzyme: Recombinant or purified from a biological source.

-

[γ-³²P]ATP or [γ-³³P]ATP: Specific activity of 3000 Ci/mmol is commonly used.[1]

-

Unlabeled ATP

-

Kinase Assay Buffer (5X): 125 mM HEPES, pH 7.4, 62.5 mM MgCl₂, 12.5 mM DTT, 2.5 mM AMP.

-

P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.[1]

-

Acetone (B3395972) [1][9]

-

Scintillation Vials

-

Scintillation Cocktail

-

Microcentrifuge tubes or 96-well plates

-

Pipettes and tips

-

Incubator

-

Scintillation counter or Phosphorimager

Step-by-Step Protocol

1. Preparation of Reagents:

-

Kinase Assay Buffer (1X): Dilute the 5X stock to 1X with sterile distilled water.

-

ATP Mix (10X): Prepare a solution containing both unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP in 1X Kinase Assay Buffer. The final concentration of unlabeled ATP in the reaction should be 100-500 µM, and the radioactivity should be 1-10 µCi per reaction.

-

This compound Stock Solution: Dissolve the this compound in sterile distilled water to a stock concentration of 1-10 mM.

-

AMPK Enzyme Dilution: Dilute the active AMPK enzyme in 1X Kinase Assay Buffer to a concentration that will yield a final amount of 10-100 mU per reaction. Keep the enzyme on ice.

2. Kinase Reaction Setup:

-

Set up the reactions in microcentrifuge tubes or a 96-well plate on ice.

-

For each reaction, prepare a master mix containing the 1X Kinase Assay Buffer, this compound, and any inhibitors or activators being tested.

-

Add the diluted AMPK enzyme to the master mix.

-

Include appropriate controls:

-

No enzyme control: To determine the background signal.

-

No substrate control: To ensure the radioactivity is incorporated into the peptide.

-

Positive and negative controls: If screening for modulators.

-

3. Initiation of the Kinase Reaction:

-

Initiate the reaction by adding the 10X ATP Mix to each tube or well.

-

Mix gently by pipetting.

4. Incubation:

-

Incubate the reactions at 30°C for 15-30 minutes.[2] Ensure the incubation time is within the linear range of the assay.

5. Termination of the Reaction:

-

Stop the reaction by spotting 20-35 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.[1][2]

6. Washing the P81 Papers:

-

Immediately after spotting, drop the P81 papers into a beaker containing at least 150 mL of 0.75% or 1% phosphoric acid.[1][9]

-

Wash the papers three to four times with fresh phosphoric acid for 5-10 minutes each time with gentle agitation.[1][9] This step is crucial to remove the unincorporated radiolabeled ATP.

-

Perform a final wash with acetone for 2-5 minutes to facilitate drying.[1][9]

7. Quantification of Radioactivity:

-

Allow the P81 papers to air dry completely.

-

Place each dried paper square into a scintillation vial.

-

Measure the radioactivity in a scintillation counter. The counts per minute (CPM) are proportional to the AMPK activity.

8. Data Analysis:

-

Subtract the average CPM from the "no enzyme" control (background) from all other samples.

-

Calculate the specific activity of the AMPK enzyme or the percent inhibition/activation for compound screening.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant signaling pathway involving AMPK.

Caption: Workflow of the this compound Radioactive Kinase Assay.

Caption: Simplified AMPK Signaling Pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. revvity.com [revvity.com]

- 8. biorxiv.org [biorxiv.org]

- 9. diacomp.org [diacomp.org]

Application Notes: Non-Radioactive SAMS Peptide Assay for AMPK Activity

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy homeostasis.[1] It is activated during periods of metabolic stress, such as low glucose or hypoxia, which lead to an increased AMP/ATP ratio.[1] As a central regulator of both glucose and lipid metabolism, AMPK has emerged as a significant therapeutic target for conditions like type 2 diabetes, obesity, and cancer.[1][2] The SAMS peptide, a synthetic peptide derived from the sequence of acetyl-CoA carboxylase (ACC), serves as a highly specific and sensitive substrate for AMPK.[3][4] Traditionally, AMPK activity has been measured using radioactive assays involving [γ-³²P]ATP. However, due to safety concerns, waste disposal issues, and the need for high-throughput screening (HTS) compatible methods, non-radioactive assays have become the preferred approach in modern drug discovery and academic research.

These application notes provide an overview and detailed protocols for performing non-radioactive this compound assays to quantify AMPK activity. The described methods are suitable for researchers, scientists, and drug development professionals engaged in screening for AMPK modulators or studying its enzymatic function.

Principle of the Assay

The core principle of the this compound assay involves the enzymatic transfer of a phosphate (B84403) group from ATP to a specific serine residue on the this compound, catalyzed by AMPK. Non-radioactive methods quantify this phosphorylation event through various detection technologies, including luminescence, fluorescence, and antibody-based systems. The intensity of the generated signal is directly proportional to the amount of phosphorylated this compound, and thus to the activity of the AMPK enzyme.